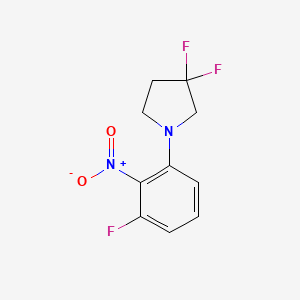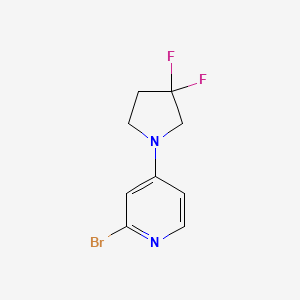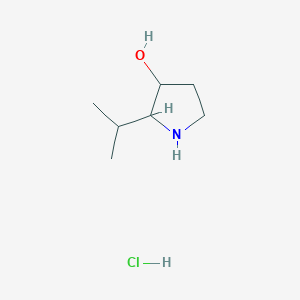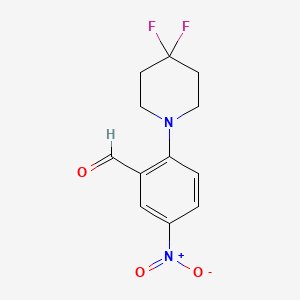
6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Übersicht
Beschreibung
6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential use in various fields such as pharmaceuticals, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been studied extensively for its potential use in various scientific research fields. One of the most promising applications is in the field of pharmaceuticals. This compound has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. It has also been shown to bind to certain receptors in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene are complex and varied. It has been shown to have anti-inflammatory and analgesic effects, as well as cytotoxic effects on cancer cells. It has also been shown to have effects on the immune system, leading to an increase in the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is its potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. It also has cytotoxic effects on cancer cells, making it a potential candidate for the treatment of cancer. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its effects on the body. Additionally, the synthesis method of this compound could be improved to make it more cost-effective and easier to produce in large quantities.
In conclusion, 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in the field of pharmaceuticals and its cytotoxic effects on cancer cells make it a promising candidate for the development of new drugs. However, its complex synthesis method and limited understanding of its mechanism of action present challenges for further research.
Eigenschaften
IUPAC Name |
3,3-difluoro-1-(3-fluoro-2-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-7-2-1-3-8(9(7)15(16)17)14-5-4-10(12,13)6-14/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIGPCRMUUKOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1407894.png)
